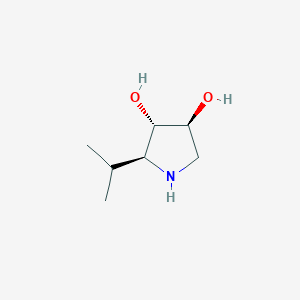
(2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol is a chiral compound featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted with an isopropyl group at the second position and hydroxyl groups at the third and fourth positions. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to build the pyrrolidine ring.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce asymmetry during the formation of the pyrrolidine ring.
Reduction of Pyrrolidone Derivatives: Reduction of pyrrolidone derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods:
Batch Processing: Large-scale synthesis using batch reactors, optimizing reaction conditions for maximum yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl groups to carbonyl groups, forming pyrrolidone derivatives.
Reduction: Reduction reactions can be used to convert pyrrolidone derivatives back to this compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom or carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: this compound.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or modulation of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-Propylpyrrolidine-3,4-diol: Similar structure but with a propyl group instead of an isopropyl group.
2-Isopropylpyrrolidine-3,5-diol: Similar structure but with hydroxyl groups at different positions.
2-Isopropylpiperidine-3,4-diol: Similar structure but with a six-membered ring instead of a five-membered ring.
Uniqueness: (2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S,3S,4S)-2-propan-2-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO2/c1-4(2)6-7(10)5(9)3-8-6/h4-10H,3H2,1-2H3/t5-,6-,7+/m0/s1 |
InChI Key |
KHGOWMSTRYRYPU-LYFYHCNISA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H]([C@H](CN1)O)O |
Canonical SMILES |
CC(C)C1C(C(CN1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















